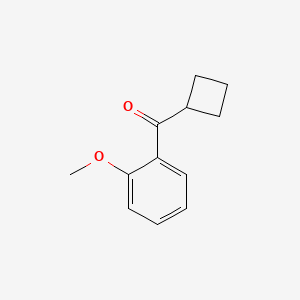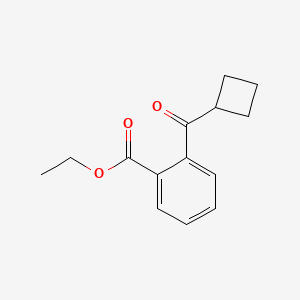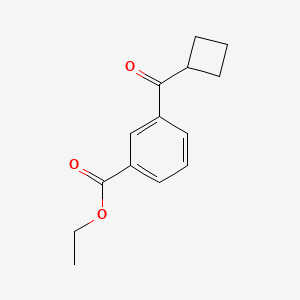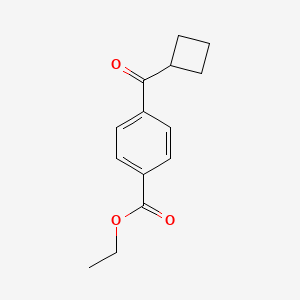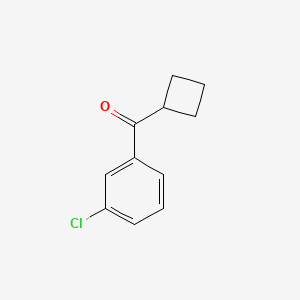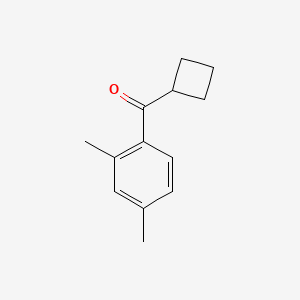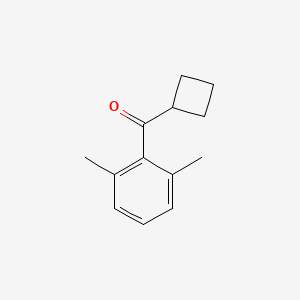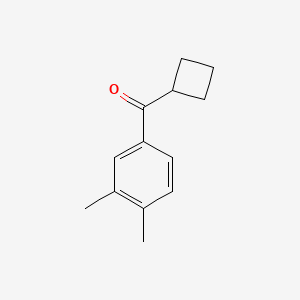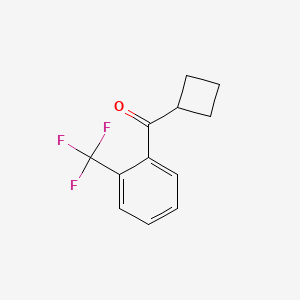
4'-Morpholinomethyl-3-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions. For instance, a nonlinear optical morpholin-4-ium-hydroxybenzoate (M4HB) material was synthesized and single crystals were grown using a slow evaporation method, indicating the importance of controlled crystallization techniques in obtaining high-quality materials . Similarly, other morpholine derivatives have been synthesized through various routes, including coupling reactions and refluxing with appropriate reagents . These methods highlight the versatility of synthetic approaches for morpholine derivatives, which could be applicable to the synthesis of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the crystal and molecular structures of morpholine derivatives. For example, the crystal structure of a morpholine derivative was determined to be in the orthorhombic system with specific unit cell parameters . Another study reported the monoclinic system for a different morpholine derivative . These findings suggest that morpholine derivatives can crystallize in various systems, and the same could be expected for 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.
Chemical Reactions Analysis
Morpholine derivatives have been shown to participate in a range of chemical reactions. For instance, the coupling reaction was used to prepare a morpholine derivative with a diazenyl group . The reactivity of these compounds can be influenced by the presence of different substituents, which can also affect their biological activity. The chemical behavior of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone would likely be influenced by the trifluoromethyl and benzophenone groups, potentially leading to unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are characterized using various spectroscopic and analytical techniques. The presence of functional groups in morpholine derivatives is often confirmed by Fourier transform infrared analysis (FTIR), and nuclear magnetic resonance (NMR) studies reveal the hydrogen and carbon bonded network . Additionally, the optical properties, such as the cut-off wavelength, and thermal stability are determined using spectroscopic and thermal analysis methods . These studies provide a comprehensive understanding of the properties of morpholine derivatives, which could be extrapolated to predict the properties of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.
Aplicaciones Científicas De Investigación
1. Intermolecular Interactions in Derivatives of 1,2,4-Triazoles
In research on 1,2,4-triazole derivatives, one study synthesized biologically active compounds with morpholinomethyl groups. These compounds demonstrated various intermolecular interactions, characterized using techniques like X-ray diffraction and quantum mechanical calculations, shedding light on the interplay between structure and biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Influence on Kemp Elimination Reaction
Another study explored the influence of ionic liquids on the Kemp elimination reaction, a key chemical process. It used morpholine as a component to investigate molecular properties of room temperature ionic liquids. This research provides insights into the role of morpholine derivatives in altering reaction environments and kinetics (D’Anna, La Marca, Lo Meo, & Noto, 2009).
3. Fluorescent Probes for Hypoxic Cells
A study developed a fluorescent probe incorporating a morpholinomethyl group for detecting hypoxic or low-oxygen environments in cells. This research contributes to biomedical fields by providing tools for visualizing cellular processes related to oxygen levels (Feng et al., 2016).
4. Antimicrobial Activity of Morpholine Derivatives
Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrated potent antimicrobial activity. This underscores the significance of morpholine derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).
5. Catalytic Applications in Polymerization
A study on Group 4 catalysts with morpholinomethyl-phenolate ligands highlighted their efficiency in the ring-opening polymerization of lactides. This demonstrates the potential of morpholinomethyl derivatives in catalyzing important polymerization reactions (Yu et al., 2019).
Propiedades
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-3-1-2-16(12-17)18(24)15-6-4-14(5-7-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRSRMBARBLUHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642647 |
Source


|
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Morpholinomethyl-3-trifluoromethylbenzophenone | |
CAS RN |
898770-38-2 |
Source


|
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

